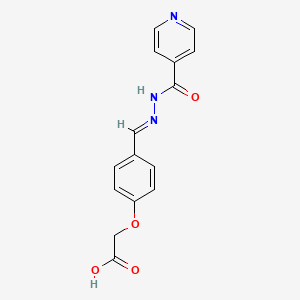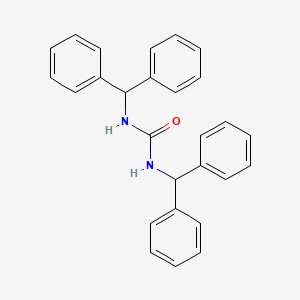![molecular formula C28H29N3O2S2 B11977262 (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977262.png)
(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, une fraction pyrazole et divers substituants
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle thiazolidinone, suivie par l'introduction de la fraction pyrazole et d'autres substituants. Les réactifs courants utilisés dans ces réactions comprennent la cyclohexylamine, l'isopropoxybenzaldéhyde et la phénylhydrazine. Les conditions de réaction exigent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les substituants présents.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme l'éthanol ou le dichlorométhane, et parfois des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à une variété de dérivés ayant des propriétés différentes.
Applications de recherche scientifique
(5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments pour le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Par exemple, il peut interférer avec les voies de signalisation cellulaire, conduisant à l'inhibition de la prolifération cellulaire dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.
Applications De Recherche Scientifique
(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-3-cyclohexyl-5-{[3-(4-méthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-{[3-(4-éthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one
Unicité
L'unicité de (5Z)-3-cyclohexyl-5-{[3-(4-isopropoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe isopropoxy, en particulier, peut améliorer sa lipophilie et influencer son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires.
Propriétés
Formule moléculaire |
C28H29N3O2S2 |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3O2S2/c1-19(2)33-24-15-13-20(14-16-24)26-21(18-30(29-26)22-9-5-3-6-10-22)17-25-27(32)31(28(34)35-25)23-11-7-4-8-12-23/h3,5-6,9-10,13-19,23H,4,7-8,11-12H2,1-2H3/b25-17- |
Clé InChI |
SDBIGJWZSFJPNC-UQQQWYQISA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977196.png)


![6-[(5Z)-5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11977203.png)




![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977217.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11977244.png)
![4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11977246.png)
![2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11977250.png)
